molecular formula C9H10N2O B6167380 1,4-dimethyl-1H-indazol-6-ol CAS No. 1416712-62-3

1,4-dimethyl-1H-indazol-6-ol

Cat. No.: B6167380
CAS No.: 1416712-62-3
M. Wt: 162.2
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Description

1,4-Dimethyl-1H-indazol-6-ol ( 1416712-62-3) is a high-purity chemical compound offered for research and development purposes. Its molecular formula is C9H10N2O, and it has a molecular weight of 162.19 g/mol . The compound is characterized by the SMILES notation: CC1=C2C(N(N=C2)C)=CC(O)=C1 . As a substituted 1H-indazole derivative, this scaffold is of significant interest in medicinal chemistry. Indazole cores are frequently investigated for their potential biological activity and are commonly featured in pharmaceutical research . Specifically, indazole compounds are explored in the development of kinase inhibitors and have been the subject of patents for use in pharmaceutical compositions, indicating their relevance in early-stage drug discovery . The presence of both methyl and hydroxyl functional groups on the indazole structure makes it a valuable intermediate for further chemical synthesis and derivatization . Researchers utilize this compound strictly in a laboratory setting. Please Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1416712-62-3

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Origin of Product

United States

Chemical Reactivity and Transformations of 1,4 Dimethyl 1h Indazol 6 Ol

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Nucleus

The benzene (B151609) portion of the indazole ring in 1,4-dimethyl-1H-indazol-6-ol is activated towards electrophilic aromatic substitution. This is due to the combined electron-donating effects of the 6-hydroxyl group and the fused pyrazole (B372694) ring. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the hydroxyl group are C5 and C7.

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For phenols, these reactions are often facile and can sometimes lead to polysubstitution if not carefully controlled.

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. In the case of 1,4-dimethyl-1H-indazol-6-ol, nitration would be expected to occur at the C5 and C7 positions.

Halogenation: Phenols react readily with bromine in aqueous or less polar solvents to give halogenated products. Similar to nitration, halogenation of 1,4-dimethyl-1H-indazol-6-ol would be anticipated at the C5 and C7 positions.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. Due to the high reactivity of the phenol (B47542) ring, these reactions can sometimes be challenging to control and may require milder conditions to avoid side reactions.

Reaction TypeReagentsExpected Position of Substitution
NitrationDilute HNO₃C5 and C7
BrominationBr₂ in H₂O or CCl₄C5 and C7
Friedel-Crafts AcylationAcyl chloride, Lewis acidC5 and C7

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA r) on the benzene ring of an indazole is generally difficult unless the ring is activated by strong electron-withdrawing groups, which is not the case for 1,4-dimethyl-1H-indazol-6-ol. The presence of the electron-donating hydroxyl and methyl groups further disfavors this type of reaction. However, if the hydroxyl group were converted into a good leaving group (like a triflate) or if a halogen were introduced at an activated position, nucleophilic substitution could become feasible.

Alkylation and Acylation Reactions at Nitrogen Atoms and Ring Carbons

The indazole ring system possesses two nitrogen atoms, N1 and N2. In 1,4-dimethyl-1H-indazol-6-ol, the N1 position is already substituted with a methyl group. Therefore, further alkylation or acylation at the nitrogen atoms would primarily be directed towards the N2 atom, leading to the formation of a quaternary indazolium salt.

Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, with the ratio often depending on the reaction conditions and the nature of the substituents on the indazole ring. The use of different bases and solvents can influence the regioselectivity of these reactions. For instance, the combination of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N1-selective indazole alkylation in many cases.

While the N1 position in the target molecule is blocked, acylation could potentially occur at the N2 position under forcing conditions, though this is less common than N-alkylation. Direct C-alkylation or C-acylation on the pyrazole ring of the indazole nucleus is generally not a facile process and usually requires specific activation, such as metalation.

Functional Group Interconversions and Derivatization Strategies of the 6-Hydroxyl Moiety

The 6-hydroxyl group of 1,4-dimethyl-1H-indazol-6-ol behaves as a typical phenol, allowing for a wide range of functional group interconversions and derivatizations. These reactions are crucial for modifying the properties of the molecule and for preparing derivatives for further transformations.

Etherification: The phenolic hydroxyl group can be readily converted into an ether through the Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a variety of alkyl and aryl groups at the 6-position.

Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine). This reaction is a common method for protecting the hydroxyl group or for introducing specific ester functionalities.

Conversion to a Halide or Triflate: The hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf), by reaction with triflic anhydride. This transformation is particularly useful for enabling subsequent transition metal-catalyzed cross-coupling reactions at the C6 position. Conversion to a halide (e.g., -Cl, -Br) is also possible but may require harsher conditions.

Reaction TypeReagentsProduct Functional Group
Williamson Ether SynthesisAlkyl halide, Base (e.g., K₂CO₃)Ether (-OR)
EsterificationAcyl chloride or Anhydride, Base (e.g., Pyridine)Ester (-OC(O)R)
TritylationTriflic anhydride, BaseTriflate (-OTf)

Transition Metal-Catalyzed Modifications of Indazole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. To utilize these methods on 1,4-dimethyl-1H-indazol-6-ol, the 6-hydroxyl group would typically first be converted to a more reactive group, such as a halide (e.g., bromo or iodo) or a triflate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling an organoboron reagent (e.g., a boronic acid or ester) with an aryl or vinyl halide or triflate. A 6-bromo or 6-triflyloxy-1,4-dimethyl-1H-indazole derivative could be coupled with various boronic acids to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the C6 position. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.org A 6-halo-1,4-dimethyl-1H-indazole could be reacted with various primary or secondary amines to synthesize 6-aminoindazole derivatives.

Heck and Sonogashira Couplings: These palladium-catalyzed reactions enable the formation of carbon-carbon bonds with alkenes (Heck) and terminal alkynes (Sonogashira), respectively. These reactions would also require a 6-halo or 6-triflyloxy precursor.

Coupling ReactionReactantsBond Formed
Suzuki-Miyaura6-Halo/triflyloxy-indazole + Boronic acidC-C
Buchwald-Hartwig6-Halo/triflyloxy-indazole + AmineC-N
Heck6-Halo/triflyloxy-indazole + AlkeneC-C (alkenyl)
Sonogashira6-Halo/triflyloxy-indazole + AlkyneC-C (alkynyl)

Rearrangement Reactions and their Mechanistic Implications

The indazole ring system can undergo several types of rearrangement reactions, often under acidic or thermal conditions. The specific rearrangement pathways and their likelihood depend on the substitution pattern of the indazole.

Bamberger-type Rearrangement: The Bamberger rearrangement typically involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. beilstein-journals.org While not a direct rearrangement of the indazole itself, related transformations involving N-substituted indazoles under acidic conditions could potentially lead to ring-opened or rearranged products. The mechanism often involves the formation of a nitrenium ion intermediate. beilstein-journals.org

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. manchester.ac.uk For this to occur in a derivative of 1,4-dimethyl-1H-indazol-6-ol, a suitable tether connecting the indazole ring to a nucleophilic group would be necessary.

Rearrangements of Indazol-3-ylidenes: N-heterocyclic carbenes derived from indazolium salts can undergo rearrangements. For example, 1-arylindazol-3-ylidenes have been shown to rearrange to substituted acridines via a ring-cleavage and pericyclic ring-closure sequence. rsc.org While the target molecule does not have an aryl group at N1, the potential for carbene-mediated rearrangements from a related indazolium salt precursor exists.

The specific substitution pattern of 1,4-dimethyl-1H-indazol-6-ol, particularly the presence of the N1-methyl group, would influence the feasibility and outcome of these potential rearrangements. For instance, some rearrangements that proceed through a 1,5-hydrogen shift might be blocked. The mechanistic implications of any observed rearrangement would provide valuable insight into the intrinsic reactivity and electronic properties of this particular indazole derivative.

Comprehensive Spectroscopic Data for 1,4-dimethyl-1H-indazol-6-ol Not Available in Publicly Accessible Scientific Literature

Following a thorough and extensive search of publicly available scientific databases and literature, the specific experimental data required to generate a detailed article on the spectroscopic and structural elucidation of 1,4-dimethyl-1H-indazol-6-ol could not be located.

The request specified a detailed analysis based on advanced analytical techniques, including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.

While searches returned a significant amount of information for the broader class of indazole derivatives, including various isomers and analogues, no specific studies or datasets corresponding to the exact compound, 1,4-dimethyl-1H-indazol-6-ol, were found. The available literature focuses on other substitution patterns of the indazole core, such as 1,3-dimethyl-1H-indazol-6-amine, or other related structures.

Without access to primary research data detailing the ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), accurate mass and fragmentation analysis, characteristic IR vibrational frequencies, UV-Vis absorption maxima, or single-crystal X-ray diffraction data for 1,4-dimethyl-1H-indazol-6-ol, it is not possible to generate the scientifically accurate and detailed article as requested. Proceeding without this data would result in speculation and would not meet the required standards of scientific accuracy.

Therefore, the content for the requested article outline cannot be produced at this time.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4 Dimethyl 1h Indazol 6 Ol

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

While there is a lack of specific research on chiral derivatives of 1,4-dimethyl-1H-indazol-6-ol, the application of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) to the broader class of indazoles provides a framework for understanding how these techniques could be applied. The chirality in indazole systems is not always dependent on a stereogenic carbon center within the molecule; it can also arise from the supramolecular arrangement of achiral molecules in the solid state.

A significant area of study for indazoles involves the phenomenon of supramolecular chirality, where achiral molecules crystallize in a chiral space group. Research has shown that 1H-indazoles can form dimers, trimers, and chain-like structures (catemers) in the solid state. rsc.org Among these, some catemers are non-centrosymmetric and crystallize into chiral helices, designated as either M (left-handed) or P (right-handed). rsc.org This crystalline chirality, emerging from a well-ordered assembly of achiral units, can be investigated using chiroptical techniques like VCD.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. However, its application extends to the solid state, where it can probe the absolute configuration of a crystal. rsc.org For the indazole system, VCD has been successfully employed to determine the absolute configuration of an indazole crystal that exhibits supramolecular chirality. rsc.org

The process involves a combined experimental and computational approach:

Experimental Analysis: The VCD spectrum of the crystalline indazole is recorded, showing differential absorption of left and right circularly polarized infrared light.

Computational Modeling: Density Functional Theory (DFT) calculations, specifically using methods like B3LYP/6-31G(d), are performed on chiral supramolecular structures of indazole, such as dimers and trimers. rsc.org These calculations predict the theoretical VCD spectra for the different chiral arrangements.

Spectral Comparison: By comparing the experimental VCD spectrum with the computationally predicted spectra, the absolute configuration (i.e., the M or P helicity) of the crystalline indazole can be determined. rsc.org

This methodology highlights that even for a compound like 1,4-dimethyl-1H-indazol-6-ol, which may not have intrinsic molecular chirality, VCD could be a valuable tool for characterizing the stereochemistry of its crystalline forms, should it crystallize in a chiral space group.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is another chiroptical spectroscopy technique that is instrumental in assigning the absolute configuration of chiral compounds. ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within a molecule.

For hypothetical chiral derivatives of 1,4-dimethyl-1H-indazol-6-ol, ECD could be a powerful tool for stereochemical elucidation. The indazole ring itself is a strong chromophore. If a chiral center were introduced, for instance, in a substituent, the interaction between the indazole chromophore and the chiral environment would give rise to a characteristic ECD spectrum.

The application of ECD would typically follow these steps:

Conformational Analysis: Computational methods would be used to identify the stable conformers of the chiral indazole derivative.

TD-DFT Calculations: Time-dependent Density Functional Theory (TD-DFT) calculations would then be performed for each stable conformer to predict their individual ECD spectra.

Boltzmann Averaging: The calculated spectra of the individual conformers would be averaged based on their predicted relative populations (Boltzmann distribution) to generate the final theoretical ECD spectrum.

Comparison with Experiment: The theoretical ECD spectrum would be compared with the experimentally measured spectrum to assign the absolute configuration of the chiral derivative.

While no specific examples for chiral derivatives of 1,4-dimethyl-1H-indazol-6-ol are available, the principles of ECD are well-established for a wide range of chiral molecules containing aromatic chromophores.

Theoretical and Computational Chemistry Studies of 1,4 Dimethyl 1h Indazol 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can elucidate the distribution of electrons within 1,4-dimethyl-1H-indazol-6-ol, which is crucial for understanding its reactivity and intermolecular interactions.

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In studies of other indazole derivatives, DFT has been used to calculate these parameters to evaluate their potential as corrosion inhibitors, where electron-donating and accepting capabilities are critical. researchgate.net

DFT calculations also provide information on the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions. For 1,4-dimethyl-1H-indazol-6-ol, the oxygen of the hydroxyl group and the nitrogen atoms of the indazole ring are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Key Molecular Properties Obtainable from DFT Calculations

Property Description Significance for 1,4-dimethyl-1H-indazol-6-ol
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the tendency to donate electrons; related to its role as a nucleophile.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept electrons; related to its role as an electrophile.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. A key indicator of molecular stability and reactivity.
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Maps the charge distribution across the molecule. Predicts sites for electrophilic and nucleophilic attack.

Theoretical calculations are instrumental in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov

By calculating the magnetic shielding tensors for each nucleus in 1,4-dimethyl-1H-indazol-6-ol, it is possible to predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to the correct atoms. This is particularly useful for distinguishing between isomers or for compounds where experimental assignment is ambiguous. nih.gov

Similarly, DFT calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H bond in the hydroxyl group or the C-N stretching within the indazole ring. Comparing the theoretical vibrational spectrum with the experimental one helps to confirm the functional groups present in the molecule and validate its structure.

Conformational Analysis and Tautomeric Preferences of Substituted Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. researchgate.netnih.govnih.gov Computational studies, along with experimental evidence, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable and therefore predominates over the 2H-form in most conditions. researchgate.netnih.govbeilstein-journals.org For 1,4-dimethyl-1H-indazol-6-ol, the presence of a methyl group at the N1 position locks the molecule into the 1H-tautomeric form.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 1,4-dimethyl-1H-indazol-6-ol, key rotations would be around the C-O bond of the hydroxyl group and the C-C bonds of the methyl groups. Quantum chemical calculations can determine the relative energies of different conformers to identify the most stable, lowest-energy structure. The orientation of the hydroxyl group, for instance, can influence the molecule's ability to form hydrogen bonds, which is critical for its interaction with other molecules.

Molecular Dynamics Simulations to Model Interactions and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. livecomsjournal.org These simulations provide a dynamic view of molecular behavior, which is essential for understanding how a molecule like 1,4-dimethyl-1H-indazol-6-ol interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to model their movements. When studying a ligand bound to a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking. pensoft.netajchem-a.com By simulating the complex over a period of nanoseconds or longer, researchers can observe how the ligand and protein atoms move and interact, confirming whether the key interactions are maintained over time. mdpi.com This provides a more realistic understanding of the binding event than the static picture offered by docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indazole derivatives, QSAR studies are valuable for identifying the key structural features that influence a specific biological effect, such as enzyme inhibition. nih.govdistantreader.org

The process involves calculating a set of molecular descriptors for a series of indazole compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. Statistical methods, like multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

Table 2: Steps in a Typical QSAR Study for Indazole Derivatives

Step Description Example
1. Data Set Selection Compile a series of indazole derivatives with measured biological activity (e.g., IC₅₀). A set of 40 indazole compounds tested for inhibitory activity against a specific enzyme. distantreader.org
2. Descriptor Calculation Compute various 2D and 3D molecular descriptors for each compound. Descriptors can include molecular weight, logP, dipole moment, and steric parameters.
3. Model Development Use statistical methods to create a mathematical equation linking descriptors to activity. A linear regression model predicting activity based on a combination of electronic and steric descriptors.
4. Model Validation Test the model's predictive power using internal and external validation techniques. The model is used to predict the activity of a test set of compounds not used in model creation.
5. Interpretation Analyze the QSAR model to understand which molecular features are important for activity. The model might show that bulky substituents at a certain position decrease activity.

These models can then be used to predict the activity of new, untested indazole derivatives, guiding synthetic efforts toward more potent compounds.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand like 1,4-dimethyl-1H-indazol-6-ol might interact with a specific biological target at the atomic level. nih.govnih.gov

The docking process involves placing the ligand in the binding site of the receptor and evaluating different binding poses using a scoring function, which estimates the binding affinity. The results provide a plausible binding mode and a prediction of the binding strength. nih.gov For indazole derivatives, docking studies have been used to investigate their interactions with various targets, such as kinases and enzymes involved in quorum sensing. researchgate.netdistantreader.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For 1,4-dimethyl-1H-indazol-6-ol, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the dimethyl-indazole core could form hydrophobic and aromatic interactions within a protein's active site.

Applications in Medicinal Chemistry and Pre Clinical Drug Development

Indazole as a Core Scaffold for Therapeutic Agent Design

The indazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. sci-hub.se This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. nih.gov The utility of the indazole core is demonstrated by its presence in several FDA-approved drugs. For instance, Pazopanib and Axitinib (B1684631) are potent tyrosine kinase inhibitors used in cancer therapy, while Granisetron serves as a 5-HT3 antagonist for managing chemotherapy-induced nausea. pnrjournal.com

The diverse biological profile of indazole derivatives includes anticancer, anti-inflammatory, antimicrobial, antiparasitic, and antihypertensive properties, among others. sci-hub.seresearchgate.net This versatility stems from the structural features of the indazole ring, which can be readily modified to optimize interactions with various enzymes and receptors. pnrjournal.com As a surrogate for the indole (B1671886) nucleus, another critical pharmacophore, the indazole scaffold offers a distinct chemical space for derivatization and patent acquisition. pnrjournal.com The continuous exploration of this scaffold underscores its importance in the quest for novel therapeutic agents.

Strategies for Modulating Selectivity and Potency of Indazole-Based Ligands

A key aspect of drug design is the optimization of a lead compound to enhance its potency against the desired target while minimizing off-target effects, thereby improving its selectivity and safety profile. For indazole-based ligands, medicinal chemists employ several strategies centered on structure-activity relationship (SAR) studies. nih.gov These studies involve systematically modifying the indazole core and observing the resulting changes in biological activity.

Key strategies include:

Substitution at Core Positions: The C3, C6, and N1/N2 positions of the indazole ring are common points for chemical modification. For example, introducing a hydrophobic group at the C6 position and a hydrophilic group at the C3 position has been explored to modulate anti-cancer activity. nih.gov In the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), SAR studies revealed that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were crucial for potent inhibitory activity. nih.gov

Bioisosteric Replacement: This involves replacing one functional group with another that has similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties.

Structure-Guided Design: Utilizing X-ray crystallography or computational modeling of the target protein, designers can visualize how an indazole ligand binds. This information guides the rational design of new derivatives with improved complementarity to the target's active site. This approach was used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK1/2). nih.gov

Through these iterative design, synthesis, and testing cycles, the selectivity and potency of indazole-based compounds can be fine-tuned for specific biological targets.

Rational Drug Design Approaches Utilizing 1,4-dimethyl-1H-indazol-6-ol as a Starting Point

For instance, a rational design approach was employed to develop novel 1,3-dimethyl-6-amino indazole derivatives as inhibitors of IDO1, a key target in cancer immunotherapy. nih.gov Researchers designed these compounds based on the structure of the IDO1 active site, aiming to create molecules that could effectively bind and block the enzyme's function. nih.gov This work led to the identification of a compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which not only suppressed IDO1 expression but also induced apoptosis in hypopharyngeal carcinoma cells. nih.gov

Similarly, another study focused on the rational design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Starting from a 1H-indazole-6-carboxylate scaffold, researchers undertook structural optimization to develop a series of potent FLT3 inhibitors, demonstrating how the indazole core can be systematically modified to achieve high potency and selectivity against a specific kinase target. nih.gov These examples highlight the methodologies that could be applied to 1,4-dimethyl-1H-indazol-6-ol, using its specific substitution pattern as a foundation for developing new therapeutic agents. The synthesis of related compounds like 1,3-Dimethyl-1H-indazol-6-amine has also been reported in the context of preparing reference standards for impurities in the manufacturing of the drug Pazopanib. nih.govresearchgate.net

Development of Indazole Derivatives for Specific Disease Areas (pre-clinical phase)

The indazole scaffold is a cornerstone of numerous pre-clinical drug development programs targeting a wide array of diseases, particularly cancer. Researchers have synthesized and evaluated vast libraries of indazole derivatives, leading to the identification of promising candidates with potent activity against various molecular targets.

Below is a table summarizing selected pre-clinical indazole derivatives and their applications:

Derivative/SeriesMolecular TargetDisease AreaKey Pre-clinical FindingsReference
1,3-dimethyl-6-amino-1H-indazole derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Cancer (Hypopharyngeal Carcinoma)Compound 7 suppressed IDO1 expression, induced apoptosis, and inhibited cell mobility. nih.gov
3-carboxamido-2H-indazole-6-arylamide derivativesCRAF KinaseCancer (Melanoma)Displayed potent antiproliferative activity against the WM3629 melanoma cell line with superior selectivity. nih.gov
1H-indazole derivativesEpidermal Growth Factor Receptor (EGFR)Cancer (Non-Small Cell Lung Cancer)Compound 109 showed strong potency against EGFR T790M mutant with an IC50 of 5.3 nM. nih.gov
1H-indazole amide derivativesExtracellular signal-regulated kinase (ERK1/2)Cancer (Colorectal)Compounds showed potent enzymatic and cellular activity with IC50 values in the nanomolar range against HT29 cell lines. nih.gov
1H-indazole derivativesEstrogen Receptor (ER)Cancer (Breast)Identified as potent and orally bioavailable Selective Estrogen Receptor Degraders (SERDs) active in tamoxifen-resistant models. nih.gov
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativesFMS-like tyrosine kinase 3 (FLT3)Cancer (Acute Myeloid Leukemia)Potent inhibition of FLT3 and its drug-resistant mutants with nanomolar IC50 values. nih.gov
Indazole derivatives with cyclic amine side chainSerotonin (B10506) Receptors (5-HT1)Neurodegenerative/Vascular DisordersShowed high selectivity for 5-HT1 receptors, suggesting potential use in treating migraines and vascular disorders. sci-hub.se

These examples represent a fraction of the ongoing research, highlighting the sustained effort to translate the potential of the indazole scaffold into new clinical candidates for various unmet medical needs.

Fragment-Based and Scaffold-Hopping Approaches in Indazole Research

In addition to traditional medicinal chemistry approaches, modern drug discovery often utilizes innovative strategies like fragment-based drug discovery (FBDD) and scaffold hopping to identify novel lead compounds. The indazole nucleus has proven to be a valuable component in both of these methodologies.

Fragment-Based Drug Discovery (FBDD): This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial fragment hits then serve as starting points for chemical elaboration into more potent, drug-like molecules. A novel series of 1H-indazole-based derivatives were discovered as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) using a fragment-led de novo design approach. nih.gov The resulting compounds inhibited FGFR1-3 with good ligand efficiency, providing a strong foundation for further optimization. nih.gov

Scaffold Hopping: This computational or knowledge-based strategy aims to discover structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a different, often bioisosteric, scaffold. The goal is to retain or improve biological activity while potentially gaining new intellectual property or improving physicochemical properties. A notable example involves scaffold hopping from an indole core to an indazole framework. This strategy was successfully used to transform MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, two important anti-apoptotic proteins and cancer targets. This work highlights how the indazole ring can serve as an effective replacement for other heterocyclic systems to achieve a desired modulation of biological activity.

Conclusion and Future Research Directions in 1,4 Dimethyl 1h Indazol 6 Ol Chemistry and Biology

Synthesis and Derivatization of Novel 1,4-dimethyl-1H-indazol-6-ol Analogs

Future synthetic research should focus on developing efficient and versatile methods for the synthesis of 1,4-dimethyl-1H-indazol-6-ol and its analogs. The exploration of novel synthetic routes will be crucial for generating a library of related compounds for structure-activity relationship (SAR) studies. Key areas of investigation could include:

Optimization of Indazole Ring Formation: Research into various methods for constructing the indazole core, such as intramolecular C-H amination or cyclization of hydrazones, could lead to improved yields and purity of the target compound. nih.gov

Derivatization at Key Positions: Systematic modification of the substituents on the indazole ring will be essential. For instance, the hydroxyl group at the 6-position offers a prime site for derivatization to explore how changes in this functional group affect biological activity.

Introduction of Diverse Functional Groups: The synthesis of analogs with a variety of functional groups at different positions on the benzene (B151609) ring could modulate the compound's electronic and steric properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

A critical future direction is the elucidation of the molecular mechanisms underlying the potential biological activities of 1,4-dimethyl-1H-indazol-6-ol and its derivatives. Given the wide range of activities reported for other indazole compounds, a multi-pronged approach to mechanistic studies is warranted:

Target Identification and Validation: High-throughput screening and proteomics approaches could be employed to identify the primary cellular targets of these compounds. Once potential targets are identified, further validation through biochemical and cellular assays will be necessary.

Enzyme Inhibition Assays: Based on the activities of other indazoles, it would be prudent to screen 1,4-dimethyl-1H-indazol-6-ol and its analogs for inhibitory activity against various enzyme families, such as kinases, which are common targets for indazole-based drugs. nih.gov

Cellular Pathway Analysis: Investigating the effects of these compounds on key cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, will provide a deeper understanding of their biological effects. For example, studies on related compounds have explored their impact on pathways involving mitogen-activated protein kinase (MAPK). nih.gov

Integration of Advanced Computational Methods in Indazole Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and should be integral to the study of 1,4-dimethyl-1H-indazol-6-ol .

Molecular Docking and Virtual Screening: In silico docking studies can predict the binding modes of 1,4-dimethyl-1H-indazol-6-ol analogs with various biological targets, helping to prioritize compounds for synthesis and biological evaluation. researchgate.net

Quantum Mechanics and Molecular Dynamics Simulations: These methods can provide detailed insights into the electronic properties of the compounds and their dynamic interactions with target proteins, aiding in the rational design of more potent and selective analogs.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial in the early stages of development to identify candidates with favorable drug-like properties. semanticscholar.org

Exploration of New Therapeutic Avenues for Indazole-Based Compounds (pre-clinical)

The diverse biological activities of the indazole scaffold suggest that 1,4-dimethyl-1H-indazol-6-ol and its derivatives could have potential applications in various therapeutic areas. Pre-clinical studies should be designed to explore these possibilities:

Anti-inflammatory Potential: Given that some indazole derivatives exhibit anti-inflammatory properties, pre-clinical models of inflammatory diseases could be used to evaluate the efficacy of these new compounds. researchgate.net

Anticancer Activity: The potential of 1,4-dimethyl-1H-indazol-6-ol analogs as anticancer agents should be investigated, focusing on their effects on cancer cell proliferation, apoptosis, and metastasis in various cancer cell lines and animal models. nih.gov

Neuroprotective Effects: The exploration of these compounds for the treatment of neurodegenerative diseases is another promising avenue, given the neurological applications of some indazole-containing molecules.

Challenges and Opportunities in the Academic Research of 1,4-dimethyl-1H-indazol-6-ol and its Derivatives

The study of 1,4-dimethyl-1H-indazol-6-ol and its derivatives presents both challenges and opportunities for academic research.

Challenges: A significant challenge is the current lack of specific data for this compound, which requires foundational research to be conducted. Furthermore, the synthesis of a diverse library of analogs can be resource-intensive.

Opportunities: The novelty of this specific compound provides a unique opportunity for original research and discovery. The well-established importance of the indazole scaffold provides a strong rationale for investigating this new derivative. Collaborative efforts between synthetic chemists, biologists, and computational scientists will be key to unlocking the full potential of 1,4-dimethyl-1H-indazol-6-ol and its analogs.

Q & A

Q. What are the recommended synthetic routes for 1,4-dimethyl-1H-indazol-6-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of indazole derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen protection, as demonstrated for structurally similar compounds (e.g., indole-triazole hybrids) . For 1,4-dimethyl-1H-indazol-6-ol, a plausible route could involve:

Core scaffold assembly : Cyclization of substituted hydrazines with ketones or aldehydes.

Functionalization : Methylation at the 1- and 4-positions using methyl iodide or dimethyl sulfate in basic conditions (e.g., NaH/DMF).

Hydroxyl group protection : Use of tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during methylation.
Optimization includes monitoring reaction progress via TLC (e.g., 70:30 EtOAc/hexanes, Rf ~0.3–0.5) and adjusting catalyst loading (e.g., CuI at 10–20 mol%) .

Q. Which spectroscopic techniques are critical for characterizing 1,4-dimethyl-1H-indazol-6-ol, and how are data interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the 6-hydroxyl group deshields adjacent protons (δ ~6.5–7.5 ppm), while methyl groups appear as singlets (δ ~2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., m/z 163.10 for C9H10N2O).
  • IR Spectroscopy : Identify O–H stretches (~3200 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

Q. How can computational modeling predict the reactivity and stability of 1,4-dimethyl-1H-indazol-6-ol?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can assess:
  • Tautomeric preferences : Compare stability of N1-methyl vs. N4-methyl configurations.
  • Electrophilic substitution sites : Localize regions of high electron density (e.g., C3/C5 positions) using Fukui indices.
    Software like Gaussian or ORCA is recommended, with solvent effects modeled via COSMO .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 1,4-dimethyl-1H-indazol-6-ol?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS software provides unambiguous confirmation of regiochemistry and hydrogen-bonding networks . Key steps:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Apply anisotropic displacement parameters and restrain methyl groups using DFIX commands.

Validation : Check R1/wR2 residuals (<5%) and Flack parameter for absolute configuration .

Q. What experimental strategies address contradictions in reported bioactivity data for indazole derivatives?

  • Methodological Answer :
  • Dose-response standardization : Use a common assay (e.g., MTT for cytotoxicity) across studies, with IC50 values normalized to positive controls.
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation.
  • Orthogonal assays : Confirm antioxidant activity via both DPPH scavenging and FRAP assays to minimize method-specific artifacts .

Q. How can mechanistic studies differentiate between direct and indirect antioxidant effects of 1,4-dimethyl-1H-indazol-6-ol?

  • Methodological Answer :
  • Radical trapping kinetics : Use stopped-flow spectroscopy to measure rate constants (k) for reactions with •OH or O2•−.
  • Gene expression profiling : Quantify Nrf2 pathway activation (e.g., HO-1, NQO1) via qRT-PCR to assess indirect effects.
  • Knockout models : Test activity in Nrf2−/− cell lines to isolate direct radical-scavenging mechanisms .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent effects in indazole studies?

  • Methodological Answer :
  • Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Multivariate analysis : Use PCA or PLS-DA to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers validate the purity of 1,4-dimethyl-1H-indazol-6-ol batches for in vivo studies?

  • Methodological Answer :
  • HPLC-DAD/MS : Achieve baseline separation (R > 2.0) on a C18 column (gradient: 5–95% MeCN in H2O + 0.1% TFA).
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Residual solvent testing : Use GC-MS to quantify DMF/EtOAc levels (<500 ppm per ICH Q3C guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.